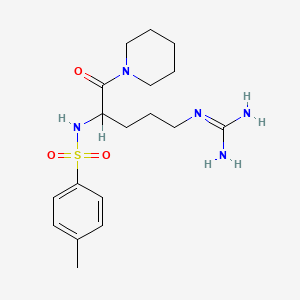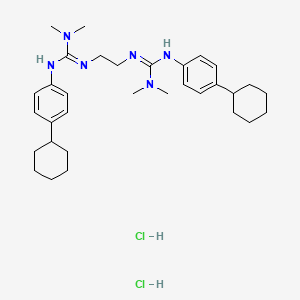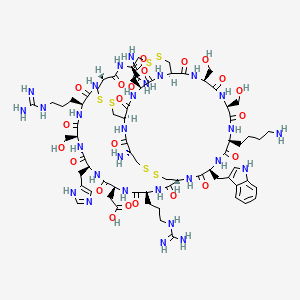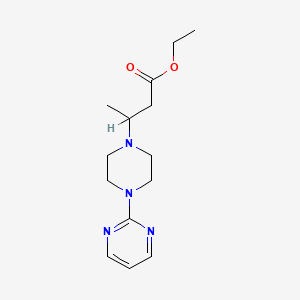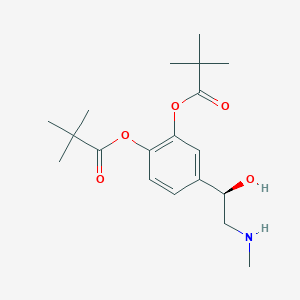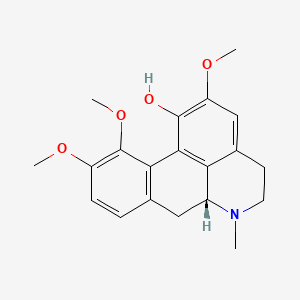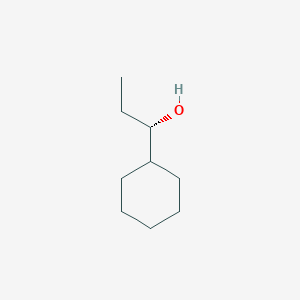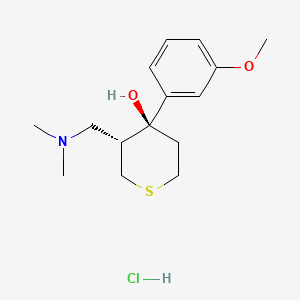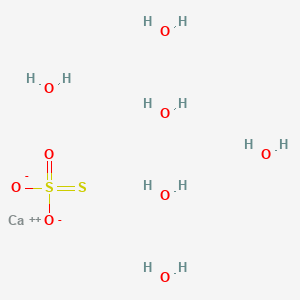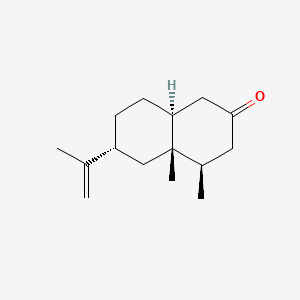
(2R,3S)-2-methylpentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-methylpentane-1,3-diol is a chiral diol with two stereogenic centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methylpentane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpentane-1,3-dione using chiral catalysts. This method ensures the selective formation of the desired stereoisomer. Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-methylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylpentane-1,3-dione or 2-methylpentanal.
Reduction: Formation of 2-methylpentane-1,3-diol.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
(2R,3S)-2-methylpentane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-methylpentane-1,3-diol involves its interaction with specific molecular targets. The compound can act as a ligand for enzymes or receptors, influencing their activity and modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2-methylpentane-1,3-diol
- (2S,3S)-2-methylpentane-1,3-diol
- (2S,3R)-2-methylpentane-1,3-diol
Uniqueness
(2R,3S)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer may exhibit different reactivity and biological activity compared to its diastereomers and enantiomers, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
121054-26-0 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
(2R,3S)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clave InChI |
SPXWGAHNKXLXAP-RITPCOANSA-N |
SMILES isomérico |
CC[C@@H]([C@H](C)CO)O |
SMILES canónico |
CCC(C(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


